Decylboronic Acid

Übersicht

Beschreibung

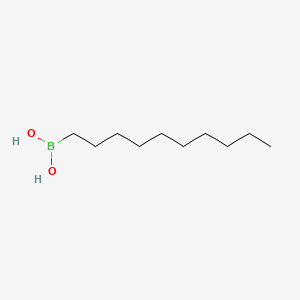

Decylboronic Acid, also known as n-Decylboronic acid or Boronic acid, B-decyl-, is a boron-containing compound . It has the molecular formula C10H23BO2 . It is a stable and generally non-toxic group that is easily synthesized .

Synthesis Analysis

Boronic acids, including Decylboronic Acid, are relatively simple and well-known to synthesize . They can be used as building blocks and synthetic intermediates . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Molecular Structure Analysis

The molecular structure of Decylboronic Acid is represented by the formula C10H23BO2 . It has a molecular weight of 186.10 g/mol .

Chemical Reactions Analysis

Boronic acids, including Decylboronic Acid, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This makes them useful in various sensing applications .

Physical And Chemical Properties Analysis

Decylboronic Acid is a white to pale cream crystalline solid . It has a density of 0.9±0.1 g/cm3 . The boiling point is 297.1±23.0 °C at 760 mmHg . It has a molar refractivity of 54.9±0.3 cm3, a polar surface area of 40 Å2, and a molar volume of 210.6±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Antitumor Effects

Decylboronic acid and related phenylboronic acid derivatives have shown promising antitumor effects. In vitro and in vivo studies demonstrate their cytotoxic activity against various cancer cell lines, including mouse mammary adenocarcinoma and squamous cell carcinoma. The antitumor effects are dose-dependent and notable when administrated intraperitoneally or orally (Marasović et al., 2017). Additionally, phenylboronic acid-modified polyamidoamine has been used for hepatocarcinoma gene therapy, showing potential in disrupting microtubule polymerization, inducing apoptosis, and inhibiting tumor growth (Yang et al., 2019).

Drug Delivery Systems

Phenylboronic acid-based materials have been extensively studied for their application in glucose-responsive drug delivery systems. These include smart drug delivery systems for diabetic therapy, using materials like gels, micelles, capsules, and vesicles (Huang et al., 2019). Moreover, phenylboronic acid-conjugated exosomes have been explored for enhancing anticancer therapeutic effects by increasing drug loading efficiency (Kim et al., 2021).

Targeted Therapy

Phenylboronic acid-decorated nanoparticles have been designed for tumor-targeted drug delivery. These nanoparticles, by conjugating with 3-carboxyphenylboronic acid, enhance tumor-homing activity, thus improving tumor accumulation and antitumor effects (Wang et al., 2016). Furthermore, boronic acid-decorated albumin nanocomposites have been investigated for chemo/herbal therapy in lung cancer, showing promise in localized therapy (Elgohary et al., 2018).

Agricultural Applications

In agriculture, phenylboronic acid derivatives have been studied for their fungicidal properties. They have shown effectiveness in controlling early blight fungus in tomatoes, suggesting their potential as environmentally friendly and efficient antifungal agents (Martinko et al., 2022).

Other Therapeutic Applications

Phenylboronic acid derivatives are being explored for various therapeutic applications, including enzyme-responsive drug delivery for targeted tumor therapy and pH-activated targeting drug delivery systems. These systems are designed to release drugs in response to specific physiological conditions, enhancing therapeutic efficacy while minimizing side effects (Liu et al., 2015), (Zhao et al., 2016).

Safety And Hazards

Decylboronic Acid should be handled with care. Avoid dust formation, breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

decylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23BO2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h12-13H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTSEMMBKGBUGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400492 | |

| Record name | Decylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decylboronic Acid | |

CAS RN |

24464-63-9 | |

| Record name | Decylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[4-(2,5-dichlorophenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B1351352.png)

![1-(4-methoxyphenyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1351359.png)

![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)

![N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea](/img/structure/B1351408.png)